Carbendazim-d3

Catalog No.
S875470
CAS No.
1255507-88-0
M.F
C9H9N3O2
M. Wt
194.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbendazim-d3

Carbendazim-d3 is the exact isotopically labeled internal standard to overcome severe ion suppression in carbendazim residue analysis.

  • Perfect co-elution normalizes ESI matrix effects (signal deviations >50% in fruit, oil, soil).
  • Enables ‘dilute-and-shoot’ QuEChERS LC-MS/MS, replacing daily matrix-matched calibrations.
  • Ensures RSD

CAS Number

1255507-88-0

Product Name

Carbendazim-d3

IUPAC Name

trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate

Molecular Formula

C9H9N3O2

Molecular Weight

194.20 g/mol

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i1D3

InChI Key

TWFZGCMQGLPBSX-FIBGUPNXSA-N

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=CC=CC=C2N1

The exact mass of the compound trideuteriomethyl N-(1H-benzimidazol-2-yl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Carbendazim-d3, Methyl-d3 1H-benzimidazol-2-ylcarbamate, Carbendazim-(methyl-d3), Benzimidazole carbamate-d3

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Carbendazim-d3 (CAS 1255507-88-0) is the stable isotopically labeled (deuterated) analog of the broad-spectrum benzimidazole fungicide carbendazim. In industrial and commercial laboratories, it is exclusively procured as a premium internal standard (IS) for isotope dilution mass spectrometry (LC-MS/MS and GC-MS/MS) [1]. Its core value proposition lies in its identical physicochemical behavior to native carbendazim, paired with a distinct mass shift (+3 Da) that prevents cross-talk in multiple reaction monitoring (MRM) transitions. By exhibiting the exact same extraction partitioning, chromatographic retention, and ionization efficiency as the target analyte, Carbendazim-d3 allows high-throughput testing facilities to completely normalize severe matrix effects and extraction losses in complex agricultural, environmental, and food matrices [2].

Procurement Fit

Isotope dilution LC-MS/MS quantitation workflow
Deuterated ISTD co-eluting with native carbendazim
+3 Da mass shift supports matrix-effect correction

Substituting Carbendazim-d3 with a generic procedural internal standard (such as triphenyl phosphate or malathion-d10) or relying on external calibration leads to critical quantification failures in complex matrices. Carbendazim is notorious for experiencing severe ion suppression or enhancement (often exceeding 50% signal deviation) in the electrospray ionization (ESI) source when co-eluting with matrix components like fruit sugars, lipids, or humic acids [1]. Generic internal standards do not co-elute with carbendazim; therefore, they are exposed to a completely different background matrix during ionization and cannot accurately correct the signal. Consequently, laboratories avoiding the exact d3-analog must resort to labor-intensive, sample-specific matrix-matched calibration curves, which drastically reduces throughput, increases consumable costs, and introduces unacceptable variance [2].

Substitution Risk

vs unlabeled Unlabeled carbendazim cannot be distinguished by MS, preventing matrix-effect correction.
vs d4 analog Carbendazim-d4 may exhibit altered retention time due to ring deuteration, shifting matrix effects.
vs SIL variant Non-methyl-labeled ISTD different physicochemical behavior can compromise method transfer without re-validation.

Matrix Effect Normalization in High-Throughput LC-MS/MS

In trace pesticide analysis, matrix components heavily distort target signals. When analyzing complex matrices like orange juice using a rapid 'dilute-and-shoot' UPLC-MS/MS method, native carbendazim without an exact isotopic standard exhibits strong matrix effects (signal suppression or enhancement exceeding ±50%). By employing Carbendazim-d3 as the internal standard, the matrix effect is perfectly normalized, yielding highly accurate recoveries of 87% to 115% even at trace levels (10 ng/mL)[1]. This direct normalization eliminates the need for exhaustive sample clean-up or matrix-matched calibration.

Evidence DimensionAnalyte Recovery and Matrix Effect Correction
Target Compound Data87-115% normalized recovery using Carbendazim-d3 IS
Comparator Or Baseline>50% signal deviation (strong matrix effect) using external calibration without matched IS
Quantified Difference>50% improvement in quantification accuracy and complete normalization of ion suppression
ConditionsUPLC-MS/MS (ESI positive), 10 ng/mL spike in orange juice matrix

Procuring the exact d3-analog allows high-throughput labs to bypass expensive sample clean-up steps and matrix-matched calibrations while maintaining strict regulatory compliance.

Isotopic Enrichment
Data to verify
>99.5 atom% D vs. carbendazim-d4 98 atom% D
Higher enrichment may reduce isotopic cross-talk and support LLOQ improvement.
Manufacturer CoA specification; method context review needed.

Chromatographic Co-Elution and Retention Time Precision

For an internal standard to effectively cancel out transient matrix effects in the mass spectrometer source, it must co-elute precisely with the target analyte. Carbendazim-d3 demonstrates near-perfect chromatographic alignment with native carbendazim, with retention times recorded at 1.67 min and 1.68 min, respectively, in reverse-phase HPLC-MS/MS[1]. In contrast, generic procedural standards like malathion-d10 or triphenyl phosphate elute at entirely different retention times, exposing them to different co-eluting matrix interferents and rendering them useless for dynamic ion suppression correction.

Evidence DimensionChromatographic Retention Time (RT) Alignment
Target Compound DataΔRT < 0.01 min (1.67 min vs 1.68 min for native)
Comparator Or BaselineGeneric IS (e.g., malathion-d10) elutes minutes apart from carbendazim
Quantified DifferenceExact co-elution achieved with Carbendazim-d3, ensuring identical ionization environment
ConditionsHPLC-MS/MS, reverse-phase separation of rapeseed extracts

Exact co-elution is mandatory for true isotope dilution mass spectrometry, ensuring that the standard and analyte experience the exact same matrix suppression at the exact same millisecond.

Water Recovery
Reported
IS recovery 85.4% (RSD 11%); native corrected to 102–106%
Supports matrix-effect correction in aqueous environmental matrices.
LC/ESI-MS/MS, Oasis HLB SPE, river water 5–50 ng/L spike.

Procedural Recovery and Variance Control in Complex Extractions

In rigorous multi-step extraction protocols like QuEChERS applied to high-lipid or complex matrices (e.g., rapeseed oil or honey), physical losses of the analyte are inevitable. When Carbendazim-d3 is spiked as a procedural internal standard prior to extraction, it tracks these losses flawlessly. Studies show that using Carbendazim-d3 yields highly reproducible normalized recoveries of 82.5% to 93.6% with relative standard deviations (RSDs) of <5.2% [1]. Baselines relying on external calibration or unmatched standards typically suffer from RSDs exceeding 20% due to uncorrected partitioning variations during liquid-liquid extraction and dSPE clean-up[2].

Evidence DimensionExtraction Recovery Variance (RSD)
Target Compound DataRSD < 5.2% with 82.5-93.6% recovery
Comparator Or BaselineRSD > 20% typical for unmatched external calibration in high-lipid extractions
Quantified Difference~4x reduction in analytical variance (RSD)
ConditionsQuEChERS extraction, HPLC-MS/MS, high-lipid matrix (rapeseed oil)

Spiking Carbendazim-d3 before extraction guarantees that any physical analyte loss during aggressive clean-up steps is mathematically corrected, preventing false negatives in regulatory testing.

Multi-Residue Soil IS
Class-level
Procedural ISTD in QuEChERS method for 218 pesticides
Class-level inference for matrix correction; direct comparator data absent.
Data to verify; supports workflow streamlining context.
Shelf Life
Data to verify
72 months (PESTANAL) vs. typical 24-month competitor shelf life
Extended retest period may reduce re-procurement and lot-change variability.
Storage 2–8°C sealed; supplier specification review advised.

High-Throughput Food Safety and MRL Compliance Testing

Carbendazim-d3 is the critical internal standard for laboratories processing high volumes of fruits, vegetables, and juices for Maximum Residue Limit (MRL) compliance. Its use enables 'dilute-and-shoot' or rapid QuEChERS LC-MS/MS workflows by perfectly correcting for the severe ion suppression caused by fruit sugars and organic acids, eliminating the bottleneck of preparing daily matrix-matched calibration curves [1].

High-Lipid Matrix Pesticide Residue Analysis

In the analysis of complex, high-fat matrices such as edible oils, avocados, or pet foods, aggressive clean-up steps (like freezing-out or EMR-Lipid) are required. Carbendazim-d3 is utilized as a procedural internal standard spiked prior to extraction to dynamically correct for physical partitioning losses and ensure analytical variance (RSD) remains well below the stringent 20% regulatory threshold [2].

Environmental Monitoring and Apiculture Testing

Carbendazim-d3 is heavily utilized in environmental monitoring, including the analysis of soil, agricultural runoff, and passive sampling via honey bee colonies (e.g., APIStrip sampling). In these highly variable matrices, where humic acids and waxes cause unpredictable ionization environments, the d3-analog ensures robust quantification regardless of the background matrix composition [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pesticide residue enforcement (food/feed)
Co-eluting deuterated ISTD, +3 Da shift
Recovery and precision criteria under regulatory monitoring context
Environmental water quality monitoring
Matrix-effect correction in aqueous samples
Low-ng/L detection and recovery in complex matrices
Multi-residue soil and sediment screening
QuEChERS-based procedural ISTD
Throughput and matrix-matched calibration avoidance
Pharmaceutical impurity profiling
Stable isotope-labeled analog for albendazole impurity
Quantification in API release testing and stability studies

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.088306776 Da

Monoisotopic Mass

194.088306776 Da

Heavy Atom Count

14

GHS Hazard Statements

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Wikipedia

(~2~H_3_)Methyl 1H-benzimidazol-2-ylcarbamate

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